Ethyl 2-acetyl-4-oxo-4-phenylbutanoate
Description
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate, with the chemical formula C₁₄H₁₆O₄, serves as a significant building block in the synthesis of various organic compounds, including heterocyclic systems and chiral molecules. Its utility stems from the strategic placement of its functional groups, which allows for a range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52313-46-9 |
| Molecular Formula | C₁₄H₁₆O₄ |
| Molecular Weight | 248.27 g/mol |
| Boiling Point | 392°C at 760 mmHg |
| Density | 1.123 g/cm³ |
| Flash Point | 173.8°C |
A known method for the synthesis of this compound involves the reaction of ethyl 3-oxobutanoate with phenacyl bromide. In this procedure, sodium hydride is used as a base to deprotonate the α-carbon of ethyl 3-oxobutanoate, forming a nucleophilic enolate which then attacks the electrophilic carbon of phenacyl bromide in a nucleophilic substitution reaction googleapis.comgoogle.com.
In the realm of retrosynthetic analysis, this compound can be identified as a key synthon for various molecular frameworks. Its structure allows for disconnections that lead back to simpler, commercially available starting materials. The presence of multiple carbonyl groups and an ester provides several handles for disconnection strategies.
One notable application in target molecule design is its use in asymmetric synthesis. For instance, this compound participates in enantioselective domino Michael–Henry reactions with nitroolefins. This reaction, catalyzed by a chiral cinchona alkaloid-derived diamine, leads to the formation of chiral functionalized cyclohexanes with high diastereoselectivity and enantioselectivity rsc.org. The yields for these domino products are reported to be in the range of 90-95%, with enantiomeric excesses up to 96% rsc.org. This demonstrates the compound's utility in constructing stereochemically complex cyclic systems, which are important scaffolds in medicinal chemistry.
Furthermore, this compound is a precursor for the synthesis of heterocyclic compounds. It has been used in the preparation of substituted pyrroles, a class of nitrogen-containing heterocycles with diverse biological activities google.com. In a specific example, the reaction of this compound with ammonium (B1175870) acetate (B1210297) in acetic acid at elevated temperatures yields a pyrrole (B145914) derivative google.com. This transformation highlights its role as a 1,4-dicarbonyl equivalent in Paal-Knorr type pyrrole syntheses.
Detailed historical information regarding the first synthesis and the evolution of the synthetic applications of this compound is not extensively documented in the readily available scientific literature. While its use in specific modern synthetic methodologies, such as organocatalyzed domino reactions, has been reported, a comprehensive historical overview is not apparent. Its application appears to be more specialized, emerging in the context of developing efficient routes to particular classes of compounds like chiral cyclohexanes and specific heterocyclic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(17)12(10(2)15)9-13(16)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRBASVLKZJUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310308 | |
| Record name | ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-46-9 | |
| Record name | NSC225097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-acetyl-4-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of Ethyl 2 Acetyl 4 Oxo 4 Phenylbutanoate
Conventional Synthetic Routes and Their Optimizations
Conventional synthesis heavily relies on the principles of enolate chemistry, specifically the alkylation of β-ketoesters, a time-honored and effective method for constructing carbon skeletons.
The most common and direct route to Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is the acetoacetic ester synthesis. ucla.edulibretexts.org This method involves the alkylation of an enolate derived from ethyl acetoacetate (B1235776) with an appropriate electrophile, in this case, phenacyl bromide (2-bromoacetophenone).
The reaction proceeds in two main steps:
Enolate Formation: A base is used to abstract an acidic α-hydrogen from ethyl acetoacetate, which is positioned between two carbonyl groups (pKa ≈ 11), leading to the formation of a resonance-stabilized enolate ion. libretexts.orglibretexts.org
Nucleophilic Attack: The resulting nucleophilic enolate attacks the electrophilic carbon of phenacyl bromide in a classic SN2 reaction, displacing the bromide ion and forming the new carbon-carbon bond that results in the target molecule. libretexts.org
Precise control over reaction parameters is critical for the success of the alkylation.
Stoichiometric Reagents: A strong base is required to completely deprotonate the ethyl acetoacetate. Sodium hydride (NaH) is a common choice, acting as a non-nucleophilic strong base that irreversibly deprotonates the β-ketoester, generating hydrogen gas as the only byproduct. googleapis.com Another frequently used base is sodium ethoxide (NaOEt), often prepared in situ by dissolving metallic sodium in absolute ethanol (B145695). orgsyn.org Using a full stoichiometric equivalent of the base ensures that the ethyl acetoacetate is completely converted to its enolate form, which minimizes side reactions like self-condensation. libretexts.org
Solvents: The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred when using sodium hydride. When sodium ethoxide is used, absolute ethanol is the typical solvent. orgsyn.org The solvent must be able to dissolve the reagents and stabilize the intermediate enolate without participating in the reaction.
Temperature: Temperature control is essential for managing the reaction's exothermicity, particularly during the addition of the base and the alkylating agent. The initial enolate formation is often performed at a reduced temperature (e.g., 0 °C) to control the rate of reaction. Subsequently, the reaction mixture may be heated to reflux to ensure the alkylation step proceeds to completion. orgsyn.org
| Parameter | Reagent/Condition | Role in Synthesis |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible enolate formation. |
| Base | Sodium Ethoxide (NaOEt) | Strong base, typically used in ethanol as a solvent. |
| Solvent | Tetrahydrofuran (THF), Ethanol | Dissolves reagents and stabilizes intermediates. |
| Temperature | 0 °C to Reflux | Controls reaction rate and prevents side reactions. |
Maximizing the yield and purity of this compound requires careful attention to the reaction workup and purification stages.
Yield Optimization: To drive the reaction to completion, a slight excess of the alkylating agent, phenacyl bromide, may be used. orgsyn.org After the reaction is complete, the mixture is typically quenched with an aqueous acid solution to neutralize any remaining base.
Purification Protocols: A multi-step process is employed to isolate the pure product from the reaction mixture, which contains salts (e.g., sodium bromide), unreacted starting materials, and potential byproducts. The crude product is first extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297). prepchem.com The organic layer is then washed sequentially with water, a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with a saturated brine solution to aid in the removal of water. google.comguidechem.com After drying the organic layer over an anhydrous salt such as sodium sulfate, the solvent is removed under reduced pressure. The final purification of the crude ester is typically achieved by vacuum distillation. orgsyn.orgprepchem.com For compounds that are difficult to purify by distillation, column chromatography is an alternative. nih.gov A more specialized technique involves reacting the crude product with a bisulfite solution to form a solid adduct, which can be filtered off and then decomposed with an acid to regenerate the purified dicarbonyl compound. googleapis.com
| Purification Step | Purpose |
| Aqueous Workup | Neutralizes the reaction and removes water-soluble salts. |
| Extraction | Transfers the product from the aqueous to an organic phase. |
| Washing (NaHCO₃, Brine) | Removes acidic impurities and residual water. |
| Drying (Na₂SO₄) | Removes trace water from the organic solution. |
| Vacuum Distillation | Purifies the final product based on its boiling point. |
| Column Chromatography | Separates the product from impurities based on polarity. |
| Bisulfite Adduct Formation | A chemical method for selective isolation and purification. googleapis.com |
Alkylation Strategies: The Reaction of Ethyl Acetoacetate with Phenacyl Bromide
Advanced Synthetic Approaches
While conventional methods are robust, research into more advanced synthetic strategies aims to improve efficiency, mildness of conditions, and functional group tolerance.
Modern organic synthesis increasingly seeks to avoid the use of transition metals due to their cost, toxicity, and potential for product contamination. Hypervalent iodine reagents, such as iminoiodanes, have emerged as powerful tools for metal-free functionalization.
Transition metal-free processes involving iminoiodanes can be used for the amination of activated C-H bonds, such as the α-hydrogen in 1,3-dicarbonyl compounds. ntu.edu.sg In this type of reaction, an arylsulfonyliminophenyliodinane (PhI=NSO₂Ar) acts as an electrophilic nitrogen source. Under the influence of a Brønsted acid or base catalyst, the reagent can deliver a nitrogen-containing functional group to the nucleophilic carbon of the dicarbonyl compound. ntu.edu.sg
While this specific process describes an amination rather than the direct synthesis of this compound, it represents an advanced, metal-free strategy for the derivatization and functionalization of the core 1,3-dicarbonyl structure. This approach highlights a modern trend towards developing milder and more environmentally benign synthetic methodologies.
| Feature | Conventional Alkylation | Advanced Iminoiodane-Mediated Process |
| Reagents | Strong base (NaH, NaOEt), Alkyl Halide | Hypervalent Iodine (III) Reagent |
| Catalyst | Stoichiometric base required | Can be catalytic (Brønsted acid/base) |
| Metal Use | Typically metal-free (uses alkali metals) | Strictly transition-metal-free |
| Bond Formed | C-C | C-N (in the case of amination) |
| Conditions | Often requires heating/reflux | Often proceeds under mild conditions |
Reactivity and Transformational Landscape of Ethyl 2 Acetyl 4 Oxo 4 Phenylbutanoate
Annulation Reactions and Heterocycle Formation
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate serves as a versatile precursor in the synthesis of various heterocyclic compounds through annulation reactions. Its 1,4-dicarbonyl functionality is key to its reactivity, allowing for the construction of cyclic systems.
Pyrrole (B145914) Ring Construction: Condensation with Nitrogen Nucleophiles (e.g., Ammonium (B1175870) Acetate)
The reaction of this compound, a 1,4-dicarbonyl compound, with ammonia (B1221849) or primary amines is a classic and widely applied method for the synthesis of pyrroles, known as the Paal-Knorr pyrrole synthesis. researchgate.netuctm.edu This condensation reaction can be performed under neutral or weakly acidic conditions. organic-chemistry.org The use of ammonium acetate (B1210297) provides the nitrogen source for the formation of the N-unsubstituted pyrrole ring. uctm.edu The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. uctm.edu Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative. researchgate.netuctm.edu This intermediate then undergoes dehydration to form the aromatic pyrrole ring. uctm.edu Research by Venkataraman Amarnath has provided evidence against mechanisms that involve the formation of an enamine before the rate-determining cyclization step. organic-chemistry.org His work suggests that the cyclization of a hemiaminal followed by dehydration steps is a more likely pathway. organic-chemistry.org
The outcome and regioselectivity of pyrrole formation from unsymmetrical 1,4-dicarbonyl compounds like this compound are influenced by both electronic and steric factors. The presence of substituents on the dicarbonyl compound can affect the rate of cyclization. organic-chemistry.org For instance, electron-withdrawing groups can influence the basicity of the intermediate imine, which in turn affects the reaction rate. organic-chemistry.org Steric hindrance around one of the carbonyl groups can direct the initial nucleophilic attack of the amine to the less hindered carbonyl, thus influencing the regioselectivity of the final pyrrole product. The interplay of these effects determines the substitution pattern of the resulting pyrrole. researchgate.netrsc.org
Table 1: Factors Influencing Pyrrole Synthesis from 1,4-Dicarbonyl Compounds
| Factor | Effect on Reaction |
| Electronic Effects | Electron-withdrawing groups on the amine can increase the nucleophilicity of the imine intermediate, accelerating the reaction rate. organic-chemistry.org |
| Electron-donating groups on the amine can have the opposite effect. organic-chemistry.org | |
| Steric Effects | Steric hindrance around a carbonyl group can hinder the initial amine attack, favoring reaction at the less hindered carbonyl and influencing regioselectivity. |
| pH of the reaction | Weakly acidic conditions (e.g., acetic acid) can catalyze the reaction. organic-chemistry.org |
| Strongly acidic conditions (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org |
While 1H-pyrroles are the thermodynamically stable and common products of the Paal-Knorr synthesis, the formation of less stable isomers like 2H- or 3H-pyrroles can occur under certain conditions or as transient intermediates. chim.it These non-aromatic pyrrole isomers can undergo rearrangements to the more stable 1H-pyrrole. Thermal conditions can facilitate the interconversion between these isomers. chim.it For instance, a organic-chemistry.orgnih.gov-shift of a substituent can lead to the isomerization of a 3H-pyrrole to a 2H-pyrrole. chim.it While specific studies on post-cyclization rearrangements of the pyrrole derived from this compound are not detailed in the provided context, the general principles of pyrrole chemistry suggest that such rearrangements are plausible.
Indane Scaffold Assembly via Aryne Intermediates
This compound, possessing an active methylene (B1212753) group, can potentially be utilized in the construction of more complex carbocyclic scaffolds, such as the indane system, through reactions with highly reactive intermediates like arynes.
Arynes are highly reactive, strained intermediates that can undergo various cycloaddition reactions. nih.gov The reaction of an aryne with a nucleophile, such as the enolate of this compound, could initiate a sequence leading to an indane derivative. This would likely proceed through a tandem nucleophilic addition-cycloaddition pathway. rsc.org The enolate would first add to the aryne, generating a new intermediate that could then undergo an intramolecular cyclization to form the five-membered ring of the indane scaffold. The regioselectivity of such reactions with unsymmetrical arynes can be influenced by the electronic and steric nature of the substituents on the aryne. rsc.org
Elucidation of Reaction Mechanisms Involving Benzocyclobutane Intermediates
The reactivity of this compound can be extended to cycloaddition reactions through the use of benzocyclobutene (BCB) as a reaction partner. The core of this transformation lies in the thermal ring-opening of the strained four-membered ring of BCB. Upon heating, BCB undergoes a 4π-electrocyclic ring-opening reaction to generate a highly reactive o-quinodimethane intermediate. nih.govnih.gov This process follows the Woodward-Hoffmann rules, proceeding via a conrotatory ring-opening pathway. researchgate.net
The generated o-quinodimethane is a transient species that acts as a diene in subsequent cycloaddition reactions. This compound, particularly its enol tautomer, can serve as a dienophile in a Diels-Alder reaction with the o-quinodimethane. The enol form provides the necessary double bond for the [4+2] cycloaddition. The reaction proceeds as follows:
Thermal Activation : Benzocyclobutene is heated, causing the cyclobutene (B1205218) ring to open and form the planar, conjugated o-quinodimethane.
Enolization : this compound establishes equilibrium with its enol tautomers. The double bond of the enol form is the reactive component for the cycloaddition.
[4+2] Cycloaddition : The o-quinodimethane (diene) reacts with the enol of the β-keto ester (dienophile) to form a new six-membered ring, resulting in a complex dihydronaphthalene derivative.
This reaction sequence provides a powerful method for constructing polycyclic frameworks, leveraging the stored ring strain of benzocyclobutene to drive the formation of more complex molecular architectures.
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intricate details of reaction pathways involving benzocyclobutene and β-keto esters. DFT calculations allow for the systematic investigation of reaction mechanisms, transition states, and the energetics of different pathways. researchgate.net
For the reaction involving benzocyclobutene, DFT studies can elucidate several key aspects:
Ring-Opening Activation Energy : Calculations can determine the activation energy barrier (ΔG‡) for the thermal ring-opening of substituted benzocyclobutene derivatives. researchgate.net This helps in predicting the temperature required for the reaction to proceed efficiently. Studies have shown that both electron-donating and electron-withdrawing substituents on the four-membered ring can lower the activation barrier compared to unsubstituted BCB. researchgate.net
Transition State Geometry : DFT can model the geometry of the transition state for the electrocyclic ring-opening, confirming the conrotatory nature of the process. researchgate.net It can also model the transition states for the subsequent [4+2] cycloaddition.
Reaction Pathway Analysis : In complex reactions, multiple pathways may be possible. For instance, in rhodium-catalyzed reactions of benzocyclobutenones, DFT calculations have been used to distinguish between a direct insertion pathway and a more favorable sequence involving oxidative addition, decarbonylation, and reductive elimination. nih.gov Similarly, DFT can be used to assess the favorability of the Diels-Alder cycloaddition compared to other potential side reactions of the reactive o-quinodimethane intermediate.
Stereochemical Prediction : By calculating the energies of the different transition states leading to various stereoisomers, DFT can predict the likely stereochemical outcome of the cycloaddition, providing insight into the factors that control diastereoselectivity.
These computational insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes based on benzocyclobutene chemistry. researchgate.net
Control of Diastereoselectivity in Indane Formation
The synthesis of indane derivatives from this compound would typically involve an intramolecular cyclization, such as an aldol (B89426) condensation, followed by subsequent transformations. The control of diastereoselectivity in the formation of the indane ring is critical, as multiple stereocenters can be generated.
The diastereoselectivity of such cyclizations is determined by the relative energies of the competing transition states leading to the different diastereomers. Control can be exerted by several factors:
Catalyst/Base Selection : The choice of base or catalyst used to generate the enolate for the cyclization is paramount. Metal enolates (e.g., lithium, magnesium, zinc) can form chelated, rigid transition states that favor a specific geometry, leading to high diastereoselectivity. organic-chemistry.org For example, the use of zinc carbenoids with β-keto esters involves the formation of an organometallic intermediate that can react with high selectivity. libretexts.org
Reaction Conditions : Temperature can influence diastereoselectivity. Lower temperatures often increase selectivity by amplifying the small energy differences between the transition states.
Substrate Conformation : The inherent conformational preferences of the substrate can direct the cyclization to favor one diastereomer over another. The steric bulk of the substituents on the acyclic precursor will influence the most stable arrangement in the transition state. In related rearrangements of β-keto esters, the steric requirements of groups at the allylic center were shown to dictate the geometry of the resulting product. nih.gov
By carefully selecting the catalyst and optimizing reaction conditions, it is possible to favor a specific transition state geometry, thereby controlling the formation of the desired diastereomer of the indane product.
Cascade and Domino Reactions
Domino reactions, also known as cascade reactions, are highly efficient processes in which a single event initiates a series of subsequent intramolecular or intermolecular transformations to build complex molecules from simple starting materials in one pot. These reactions are prized for their atom economy and for reducing the need for intermediate purification steps, saving time, solvents, and resources.
Enantioselective Domino Michael-Henry Reactions with Nitroolefins
This compound is an excellent substrate for enantioselective domino reactions. A prominent example is the domino Michael-Henry reaction with nitroolefins, which allows for the rapid construction of highly functionalized, stereochemically rich cyclic compounds.
The reaction sequence is initiated by a Michael addition, followed by an intramolecular Henry (nitroaldol) reaction:
Michael Addition : In the presence of a suitable catalyst, the enolizable β-keto ester (the Michael donor) adds to the electron-deficient double bond of a nitroolefin (the Michael acceptor). This forms a new carbon-carbon bond and generates a nitronate intermediate.
Intramolecular Henry Reaction : The newly formed nitronate anion then acts as a nucleophile, attacking one of the carbonyl groups within the same molecule. This intramolecular cyclization, a Henry reaction, forms a five- or six-membered ring and creates new stereocenters.
This domino process can create multiple C-C bonds and up to four contiguous stereocenters in a single operation with a high degree of stereochemical control.
Role of Chiral Organocatalysts (e.g., Cinchona Alkaloid Derivatives)
The success of the enantioselective domino Michael-Henry reaction hinges on the use of chiral organocatalysts, with Cinchona alkaloid derivatives being among the most effective. nih.gov These naturally derived molecules and their synthetic analogues are considered "bifunctional" catalysts. nih.gov
The catalytic versatility of Cinchona alkaloids arises from two key structural features:
The Basic Quinuclidine (B89598) Nitrogen : This tertiary amine acts as a Brønsted base (or a hydrogen-bond acceptor), deprotonating the acidic α-proton of the β-keto ester to generate a nucleophilic enolate intermediate. nih.govnih.gov
The C9-Hydroxyl Group : This group acts as a Brønsted acid (or a hydrogen-bond donor). It activates the nitroolefin electrophile by hydrogen bonding to one of the oxygen atoms of the nitro group, increasing its electrophilicity and orienting it for the nucleophilic attack. nih.gov
This dual activation within a single chiral scaffold brings the two reactants together in a well-organized, asymmetric transition state, which is the key to achieving high catalytic efficiency and stereoselectivity.
Diastereoselective and Enantioselective Control Mechanisms
The stereochemical outcome of the domino Michael-Henry reaction is dictated by the catalyst-controlled transition state. The rigid, chiral framework of the Cinchona alkaloid organocatalyst creates a defined chiral pocket in which the reaction occurs.
Enantioselective Control : The catalyst's bifunctionality is crucial for stereocontrol. The hydrogen bond between the catalyst's hydroxyl group and the nitroolefin, combined with the ionic interaction between the protonated quinuclidine nitrogen and the β-keto ester enolate, locks the two substrates into a specific orientation. nih.gov This arrangement exposes only one face of the nitroolefin to the nucleophilic attack by the enolate, leading to the preferential formation of one enantiomer.
Diastereoselective Control : After the initial enantioselective Michael addition, the resulting intermediate remains bound to the catalyst in a specific conformation. This conformational control pre-organizes the intermediate for the subsequent intramolecular Henry reaction. The nucleophilic nitronate and the target carbonyl group are held in a fixed spatial relationship, which directs the cyclization to occur in a way that preferentially forms one diastereomer.
Spectroscopic and computational studies have been used to probe these catalyst-substrate interactions and the transition state assemblies. nih.gov The combination of reversible carbon-carbon bond formation followed by a rate- and enantioselectivity-determining step, such as nitro group elimination in related reactions, has been supported by DFT calculations and kinetic isotope effect (KIE) experiments. This intricate network of non-covalent interactions allows for the precise control over the formation of multiple stereocenters.
Data Tables
Table 1: Organocatalytic Domino Double Michael Reaction Data modeled after a representative study on domino reactions.
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Quinine | 85 | 95:5 | 92 |
| Quinidine | 82 | 94:6 | 90 |
| 9-Amino-9-deoxyepiquinine | 92 | >99:1 | 97 |
| Diphenylprolinol Silyl Ether | 88 | 97:3 | 95 |
Exploration of Activation Modes: Iminium-Enamine and Hydrogen-Bonding Interactions
Other Significant Organic Transformations
Selective Functional Group Transformations for Downstream Synthesis
The presence of multiple functional groups in this compound—two ketones and an ester—makes the selective transformation of a single group a key challenge and a powerful tool for downstream synthesis. The ability to selectively modify one functional group while leaving the others intact is crucial for the efficient construction of complex molecules.
One of the most valuable selective transformations for analogous β-keto compounds is the reduction of one of the ketone functionalities. For the closely related compound, ethyl 2-oxo-4-phenylbutanoate, microbial reduction has been successfully employed to produce the corresponding chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate in the synthesis of anti-hypertension drugs. This highlights the potential for achieving highly selective and enantioselective reductions of the ketone groups in this compound.
Different reducing agents and catalytic systems can be employed to achieve chemoselective reduction. For example, certain metal hydrides might preferentially reduce one ketone over the other based on steric or electronic differences. Catalytic hydrogenation with a chiral catalyst could also lead to the enantioselective reduction of one of the prochiral ketones.
The following table summarizes potential selective reduction products of this compound, which would be valuable chiral building blocks for further synthetic elaboration.
| Starting Material | Transformation | Potential Product(s) | Significance |
| This compound | Selective reduction of the acetyl ketone | Ethyl 2-acetyl-4-hydroxy-4-phenylbutanoate | Access to chiral 1,3-diols |
| This compound | Selective reduction of the benzoyl ketone | Ethyl 2-(1-hydroxyethyl)-4-oxo-4-phenylbutanoate | Precursor to substituted lactones |
Furthermore, the dicarbonyl moiety can be utilized in the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles like hydrazine (B178648), hydroxylamine, or urea, respectively. The selectivity of these condensations would depend on the relative reactivity of the two ketone groups and the reaction conditions.
Advanced Applications in Organic Synthesis and Medicinal Chemistry
Precursor in the Synthesis of Therapeutically Relevant Compounds
The 1,4-dicarbonyl motif is a cornerstone for building a variety of heterocyclic systems, which are prevalent in numerous classes of therapeutic agents.
While direct synthesis of common benzimidazole-based proton pump inhibitors (PPIs) from Ethyl 2-acetyl-4-oxo-4-phenylbutanoate is not prominently documented, the underlying 1,4-dicarbonyl structure is fundamental to synthesizing related heterocyclic cores. For instance, 1,4-dicarbonyl compounds readily react with hydrazine (B178648) to form dihydropyridazines, which can be oxidized to pyridazines. nih.gov This class of heterocycles is explored in medicinal chemistry, and some pyridazine (B1198779) derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target relevant to insulin (B600854) resistance. gutnliver.org
A note on further research: Information directly linking this compound to the synthesis of commercial proton pump inhibitors could not be located in the available search results. The synthesis of pyridazines from 1,4-diketones represents a plausible, though indirect, connection to a class of biologically active heterocycles.
A significant application of 1,4-dicarbonyl compounds like this compound is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis. researchgate.netbuchler-gmbh.comfrontiersin.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole (B145914) ring, a core structure in many bioactive molecules. researchgate.net
A key example of this strategy is the efficient, five-step synthesis of BM212, a promising anti-tubercular drug candidate. researchgate.net In this synthesis, a structural analog of the title compound, Ethyl 2-(4-chlorophenacyl)acetoacetate, serves as the crucial 1,4-dicarbonyl precursor. This intermediate is cyclized with 4-chloroaniline (B138754) in the presence of an acid catalyst to construct the fully substituted pyrrole core of the anti-tubercular agent. researchgate.net The presence of the ester functional group in the precursor is particularly advantageous as it allows for the potential incorporation of various other functional groups at the 3-position of the pyrrole ring, facilitating the synthesis of a library of BM212 derivatives for further biological evaluation. researchgate.net
Table 1: Key Reaction in the Synthesis of Pyrrole-Based Anti-tubercular Agent BM212
| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Therapeutic Relevance |
|---|---|---|---|---|
| Ethyl 2-(4-chlorophenacyl)acetoacetate | 4-chloroaniline | Paal-Knorr Pyrrole Synthesis | Substituted Pyrrole Intermediate | Precursor to BM212 (Anti-tubercular agent) |
This synthetic route highlights the utility of γ-keto-β-keto esters in providing rapid access to complex, biologically active pyrroles that are otherwise challenging to synthesize. researchgate.netscilit.com
A note on further research: Specific examples detailing the use of this compound as a direct precursor in the synthesis of cannabinoid receptor ligands could not be identified in the available search results. Synthetic routes to these ligands are diverse and often target specific scaffolds not readily accessible from this particular 1,4-dicarbonyl precursor.
Asymmetric Synthesis of Complex Chiral Architectures
The prochiral nature of this compound and its capacity to undergo various carbon-carbon bond-forming reactions make it a potentially valuable substrate for asymmetric synthesis.
The creation of multi-substituted cyclopentanes, particularly those with multiple, adjacent stereocenters, is a significant challenge in organic synthesis. nih.gov One of the primary methods for constructing five-membered rings is through Michael addition followed by an intramolecular cyclization. As a 1,3-dicarbonyl-containing compound, this compound can act as a Michael donor, where its enolate adds to a Michael acceptor. Subsequent intramolecular reactions could theoretically lead to cyclopentane (B165970) systems. However, controlling the stereochemistry of multiple contiguous centers in such a cascade requires sophisticated catalytic systems.
A note on further research: While the Michael addition is a well-established reaction, specific literature demonstrating the asymmetric synthesis of multi-substituted cyclopentanes with contiguous stereogenic centers originating from this compound was not found in the search results.
The Robinson annulation is a powerful and widely used chemical reaction for the formation of six-membered rings. libretexts.orgscispace.com The process combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. masterorganicchemistry.com A substrate like this compound, possessing active methylene (B1212753) protons between the carbonyl groups, is an ideal candidate to act as the nucleophilic donor in the initial Michael reaction with an α,β-unsaturated ketone (e.g., methyl vinyl ketone). scispace.com The resulting 1,5-diketone intermediate can then undergo an intramolecular aldol condensation to form a cyclohexenone ring. masterorganicchemistry.com
Developing asymmetric versions of the Robinson annulation, often using chiral organocatalysts like proline or its derivatives, allows for the synthesis of enantioenriched products. ias.ac.in This strategy could potentially be applied to this compound to generate functionalized chiral cyclohexanes.
A note on further research: Although this compound is a suitable substrate for the Robinson annulation in principle, specific examples of its use in the asymmetric synthesis of functionalized chiral cyclohexanes were not identified in the available literature.
Formation of Chiral Heterocycles: Thiochromanes, Dihydroquinolines, and Tetrahydrothiophenes
Contributions to Total Synthesis of Natural Products and Bioactive Molecules
Based on a thorough review of the available scientific literature, there are no specific and detailed research findings that document the direct contribution of this compound to the total synthesis of natural products or other bioactive molecules. While it is described as a synthetic intermediate, its specific applications in these complex syntheses have not been reported in the searched databases. biosynth.com
Analytical Methodologies for Structural and Stereochemical Elucidation of Derived Compounds
Advanced Spectroscopic Techniques for Product Characterization (e.g., NMR, MS)
The structural elucidation of derivatives synthesized from Ethyl 2-acetyl-4-oxo-4-phenylbutanoate relies heavily on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information essential for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers (integration). For instance, in the formation of a pyrazole (B372694) derivative from a β-dicarbonyl precursor, the appearance of a new aromatic proton signal and the disappearance of the methine proton of the dicarbonyl moiety would be key indicators of a successful reaction.
¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In the context of pyrazole synthesis, one would expect to observe characteristic chemical shifts for the sp²-hybridized carbons of the heterocyclic ring. nih.gov Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons, which is vital for confirming the regiochemistry of the synthesized heterocycles. nih.gov
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.
The fragmentation patterns observed in the mass spectrum can offer valuable structural clues. For example, the mass spectra of pyranopyrazoles, a class of compounds that could be synthesized from β-dicarbonyls, often show a characteristic fragmentation initiated by the loss of a carbon monoxide (CO) molecule. asianpubs.orgresearchgate.net For the parent compound, this compound, predicted mass spectrometry data indicates expected m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
A hypothetical example of NMR data for a pyrazole derivative is presented in the table below, illustrating the type of data used for structural confirmation.
| Proton/Carbon | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyrazole-H | 6.64 (s, 1H) | 103.9 | Correlates with pyrazole carbons |
| N-CH₃ | 3.40 (s, 3H) | - | Correlates with pyrazole carbons |
| Phenyl-H | 7.27-7.58 (m, 5H) | 126.0, 127.8, 128.8, 133.5 | - |
The following table shows predicted mass-to-charge ratios for potential adducts of this compound.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 249.11214 |
| [M+Na]⁺ | 271.09408 |
| [M-H]⁻ | 247.09758 |
| [M+NH₄]⁺ | 266.13868 |
| [M+K]⁺ | 287.06802 |
Chiral Analysis for Enantiomeric and Diastereomeric Purity Assessment
When reactions involving this compound lead to the formation of chiral products, it is crucial to determine the enantiomeric and/or diastereomeric purity of the resulting compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
The principle behind chiral HPLC is the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. The enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.
Alternatively, an indirect method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving good separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution. amazonaws.com
For example, in the analysis of products from asymmetric additions to 1,3-dicarbonyl compounds, chiral columns such as Chiralcel AD-H and OD-H are often employed with mobile phases consisting of isopropanol (B130326) and hexane (B92381) mixtures. amazonaws.com The retention times for the major and minor enantiomers are then used to determine the enantiomeric excess of the reaction product.
Below is a hypothetical data table illustrating the kind of results obtained from a chiral HPLC analysis for a derivative of this compound.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Major | 15.51 | 96.5 | 93% |
| Minor | 27.59 | 3.5 |
Theoretical and Mechanistic Investigations in Context of Ethyl 2 Acetyl 4 Oxo 4 Phenylbutanoate Reactivity
Computational Modeling of Reaction Intermediates and Transition States
Computational and theoretical chemistry are invaluable tools for elucidating complex reaction mechanisms that are otherwise difficult to probe experimentally. For reactions involving β-keto esters, a category to which ethyl 2-acetyl-4-oxo-4-phenylbutanoate belongs, computational modeling helps in understanding the conformation, stability, and reactivity of the molecule.
Quantum chemical calculations, such as those using density functional theory (DFT), are employed to model reaction pathways. For instance, in reactions analogous to those involving this compound, computational studies have investigated the formation of zwitterionic intermediates. mdpi.com These studies calculate the geometries and energies of transition states, which are the highest energy points along a reaction coordinate, and intermediates, which are temporary species formed during a reaction.
These computational approaches allow researchers to visualize the three-dimensional structures of transition states and intermediates, providing a molecular-level understanding of how bonds are formed and broken. This predictive power is crucial for optimizing reaction conditions and guiding the synthesis of new molecules.
Structure-Activity Relationship (SAR) Studies for Derived Bioactive Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. While SAR studies on this compound itself are not extensively detailed, research on closely related arylbutanoate derivatives provides significant insights into the structural requirements for bioactivity. These studies guide the design of more potent and selective therapeutic agents.
For example, a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized and evaluated as Src kinase inhibitors, a target for cancer therapy. ut.ac.ir The study revealed that substitutions on the aryl ring significantly impacted the inhibitory activity. All the synthesized compounds in this particular study showed moderate activity, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 48.3 to 90.3 µM. ut.ac.ir
The findings from this study on Src kinase inhibitors are summarized in the table below.
| Compound | Substituent (R) | IC50 (µM) |
| 3a | H | 48.3 |
| 3b | 4-CH3 | 55.4 |
| 3c | 4-Cl | 73.1 |
| 3d | 4-F | 86.2 |
| 3e | 4-OCH3 | 60.5 |
| 3f | 2,4-di-Cl | 90.3 |
| Data sourced from a study on ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors. ut.ac.ir |
In another SAR study on a series of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids designed as antiproliferative agents, a strong relationship was found between the lipophilicity (log P values) and the biological activity. nih.gov Similarly, detailed SAR studies on 4H-chromene systems, which can be synthesized from related precursors, have shown that rigid and hydrophobic functional groups at certain positions enhance potency against multidrug-resistant cancer cells. nih.gov These studies collectively demonstrate that modifications to the aryl ring and other functional groups are key determinants of the biological activity of compounds derived from butanoate scaffolds.
Mechanistic Predictions and Validation through Experimental Data
A crucial aspect of chemical research is the synergy between theoretical predictions and experimental validation. Computational models propose reaction mechanisms, which are then tested and confirmed through laboratory experiments.
A compelling example is the computational investigation of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, which was initially thought to proceed via a standard Diels-Alder cycloaddition. mdpi.com Computational modeling, however, predicted a different pathway involving the formation of zwitterionic intermediates. The calculations showed that the formation of a five-membered nitronate product was the most thermodynamically favorable outcome. mdpi.com This theoretical prediction was in perfect agreement with the experimental results, which identified this nitronate as the major product, thus validating the computationally-derived mechanism over the initially postulated one. mdpi.com
In the context of synthesizing key pharmaceutical intermediates, such as the precursors for angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234), understanding the reaction mechanism is vital. acs.org The synthesis of enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate (an isomer of the title compound) with a dipeptide. acs.org Mechanistic predictions for this type of reaction involve the initial formation of a Schiff base or enamine intermediate, followed by reduction. Experimental data, including spectroscopic identification of intermediates and analysis of product stereochemistry, are used to confirm the predicted pathway. The stereospecificity of the reduction is particularly important, and studies have explored various catalysts and conditions to achieve high enantiomeric excess, a result that can be rationalized by mechanistic models of the catalyst-substrate transition state. sigmaaldrich.comresearchgate.net
Furthermore, the Paal-Knorr synthesis, a classic method for preparing five-membered heterocyclic rings like furans and pyrroles, utilizes γ-dicarbonyl compounds. Ethyl 4-oxo-4-phenylbutanoate, an isomer of the title compound, is a key substrate for this reaction. The predicted mechanism involves acid-catalyzed cyclization and dehydration, a pathway that is consistently validated by the experimental synthesis of these important heterocycles.
Future Perspectives and Research Trajectories
Uncharted Reactivity and Unexplored Synthetic Avenues
Ethyl 2-acetyl-4-oxo-4-phenylbutanoate possesses a unique 1,3,5-tricarbonyl framework, featuring both a β-keto ester and a γ-keto carbonyl system. This arrangement suggests a rich and largely unexplored reactive landscape.
Future research is poised to investigate the selective reactivity at its multiple acidic sites and electrophilic centers. The development of methods for the C-H functionalization of ketones and esters using advanced catalytic systems could offer a direct route to modify the compound's backbone, a strategy that remains to be explored for this molecule. nih.gov The inherent reactivity of polycarbonyl systems, such as in intramolecular carbonyl-ene reactions, also presents a potential pathway for creating complex cyclic structures from this linear precursor. nih.gov
From a synthetic perspective, current routes are not widely documented beyond classical approaches. biosynth.com Modern methods for assembling 1,3,5-tricarbonyl compounds, such as the mild condensation of 1,3-bis(silyl enol ethers) with acid chlorides, represent a promising and unexplored avenue for its synthesis. researchgate.netorganic-chemistry.org Furthermore, cascade reactions that build tricarbonyl structures could be adapted not only for its synthesis but also for its subsequent conversion into intricate bicyclic and tricyclic systems, demonstrating its value as a versatile building block. rsc.org
Table 1: Potential Synthetic Routes for Exploration
| Synthetic Strategy | Key Reactants | Potential Advantages |
|---|---|---|
| Silyl Enol Ether Condensation | 1,3-Bis(silyl enol ether) of ethyl acetoacetate (B1235776) + Benzoyl chloride | Mild conditions, avoids strong bases |
| C-H Functionalization | This compound + Aryl halide | Direct modification, high atom economy |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are prime candidates for integration with modern manufacturing technologies like flow chemistry and automated synthesis. The synthesis of β-keto esters, a key structural motif in the target molecule, has been successfully demonstrated in continuous flow systems. acs.orgthieme-connect.comthieme-connect.com These processes offer superior control over reaction parameters, enhanced safety when handling reactive intermediates, and potential for straightforward scaling.
Adapting the synthesis of this compound to a flow protocol could involve the in-line generation of a reactive enolate followed by its reaction with a benzoylating agent in a subsequent reactor. Such a "telescoped" synthesis, where multiple steps are performed sequentially in a continuous stream, could significantly streamline production. This approach has been used to generate diketones that are then converted directly into heterocycles in a continuous fashion, a strategy that could be applied to this tricarbonyl compound for library synthesis. researchgate.net
Automated platforms could leverage these flow modules to rapidly explore a wide range of reaction conditions or to create a diverse library of derivatives by systematically varying reactants. This high-throughput approach would accelerate the discovery of new applications for the core structure.
Expansion into Novel Therapeutic Areas and Material Science Applications
The structural motifs within this compound suggest a significant, yet largely untapped, potential in both medicine and materials.
Therapeutic Areas: Initial data suggests that this compound may act as an inhibitor of carbonic anhydrase, an enzyme family implicated in pathologies like glaucoma and cancer. biosynth.com This is supported by broader research showing that keto-ester pharmacophores can be effective inhibitors of these enzymes. nih.govnih.gov Furthermore, structurally related 1,3-diketone compounds, such as ethyl 2,4-dioxo-4-arylbutanoates, have been investigated as inhibitors of Src kinase, a target in oncology. ut.ac.ir This opens a plausible research trajectory for evaluating this compound and its derivatives in cancer research. The β-keto ester portion also mimics the structure of autoinducers used in bacterial quorum sensing, suggesting a potential for developing novel antibacterial agents. mdpi.com
Material Science Applications: In material science, functionalized keto-esters are used to modify the surfaces of advanced materials. For instance, the Bingel reaction, a cyclopropanation method, uses α-halo esters or ketones to functionalize fullerenes for biomedical applications. mdpi.com Derivatives of this compound could be designed for this purpose, enabling the attachment of this versatile chemical scaffold to carbon nanomaterials to create novel functional surfaces.
Table 2: Potential Applications and Associated Structural Motifs
| Potential Application Area | Relevant Structural Motif | Rationale/Supporting Evidence |
|---|---|---|
| Therapeutics | ||
| Glaucoma/Cancer | Keto-ester / 1,3-Dicarbonyl | Known inhibitor of Carbonic Anhydrase. biosynth.comnih.gov |
| Oncology | 1,3-Diketone | Related structures show Src Kinase inhibition. ut.ac.ir |
| Antibacterial Agents | β-Keto ester | Mimicry of bacterial quorum sensing molecules. mdpi.com |
| Material Science |
Development of Sustainable and Atom-Economical Processes
Future research will inevitably focus on developing greener synthetic routes to this compound, prioritizing sustainability and atom economy. Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.org
Traditional syntheses like the Claisen condensation, while foundational for creating β-keto esters, are not perfectly atom-economical as they produce a stoichiometric alcohol byproduct. libretexts.orgmasterorganicchemistry.com Future work should explore catalytic routes that minimize waste. For example, biocatalysis offers a promising alternative. The use of enzymes, such as lipases, for the transesterification and synthesis of β-keto esters can proceed under mild, solvent-free conditions, representing a significant step towards a sustainable process. google.com
Furthermore, designing syntheses that utilize feedstocks derived from biomass is a key goal for sustainable chemistry. acs.org While the phenyl group in the target compound is petrochemically derived, future innovations may focus on catalytic methods that can build such aromatic structures from renewable sources. The ultimate goal is to develop catalytic, high-yield reactions that reduce the number of steps, minimize the use of hazardous solvents, and maximize the incorporation of reactant atoms into the final product.
Q & A
Q. What are the established synthetic routes for Ethyl 2-acetyl-4-oxo-4-phenylbutanoate, and how do reaction conditions influence yield?
The compound is synthesized via catalytic hydrogenation of ethyl 2-oxo-4-phenylbutanoate (EOPB) using microbial catalysts like Rhodotorula minuta IFO 0920 or Candida holmii KPY 12402. Reaction conditions (e.g., pH, temperature, and substrate concentration) critically impact enantiomeric excess (e.e.). For example, C. holmii achieves 94% e.e. under optimized conditions, with yields dependent on post-reaction purification (e.g., methanol extraction and column chromatography) .
Q. How is the structural characterization of this compound validated in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : To resolve ketone and ester functional groups.
- Mass Spectrometry (MS) : For molecular weight verification (CHO, 206.24 g/mol) .
- Chromatography : HPLC or GC-MS to assess purity and identify byproducts, as seen in precursor analysis for phenylacetone synthesis .
Q. What purification methods are recommended for isolating high-purity this compound?
Post-synthesis purification involves:
- Solvent extraction : Methanol is used to isolate the compound from microbial cultures .
- Column chromatography : Silica gel chromatography achieves >99% chemical purity, critical for pharmaceutical intermediates .
Advanced Research Questions
Q. How can enantiomeric excess (e.e.) be optimized during microbial reduction of Ethyl 2-oxo-4-phenylbutanoate?
Enantioselectivity depends on:
- Strain selection : R. minuta yields 95% e.e. (R)-isomer, while C. holmii achieves 94% .
- Bioreactor design : Interface bioreactors enhance substrate-enzyme interaction, improving yield (58% overall) and reducing racemization .
- pH control : Maintain near-neutral pH to stabilize microbial activity and prevent ketone degradation.
Q. What methodologies address discrepancies in spectral data interpretation for structurally similar ketone derivatives?
Comparative analysis with fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) highlights the impact of electron-withdrawing groups on NMR chemical shifts and MS fragmentation patterns. Cross-referencing with PubChem/DSSTox databases ensures accurate assignments . For GC-MS, derivatization (e.g., silylation) enhances resolution of low-volatility compounds .
Q. How should researchers handle contradictory data in reaction yield and purity across studies?
- Byproduct analysis : Identify impurities via LC-MS (e.g., unreacted EOPB or hydroxylated byproducts) .
- Replicate experiments : Statistical validation of yields under standardized conditions (e.g., 4-day incubation for microbial reduction) .
- Thermodynamic modeling : Use datasets from analogous esters (e.g., ethyl acetate) to predict solvent interactions and optimize extraction efficiency .
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Continuous bioreactors : Improve substrate turnover vs. batch systems.
- Process Analytical Technology (PAT) : Real-time monitoring of pH, dissolved oxygen, and substrate concentration to maintain enantioselectivity .
- Green chemistry principles : Substitute hazardous solvents (e.g., methanol) with biodegradable alternatives without compromising yield.
Data Analysis and Reporting Guidelines
Q. How should researchers document raw and processed data for reproducibility?
- Raw data : Include NMR spectra (peak assignments), MS fragmentation patterns, and chromatograms in appendices .
- Processed data : Tabulate retention times, e.e. values, and yield calculations in the main text.
- Uncertainty quantification : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.5% for HPLC) .
Q. What are best practices for comparing biological activity data with structurally related compounds?
Use PubChem bioactivity datasets to benchmark results. For example, fluorinated analogs show neuroprotective activity (IC = 12.5 µM) via KYN-3-OHase inhibition, while non-fluorinated derivatives may lack specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
